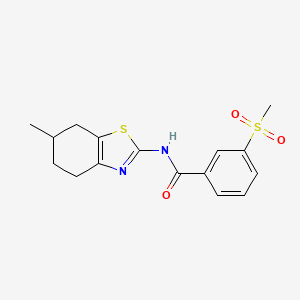![molecular formula C21H15Cl2NO4S B6481354 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methanesulfonylbenzamide CAS No. 896288-07-6](/img/structure/B6481354.png)
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methanesulfonylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methanesulfonylbenzamide is an organic compound characterized by its complex molecular structure, which includes multiple benzene rings, chlorine atoms, and a methanesulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methanesulfonylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzoyl Intermediate: The initial step involves the acylation of 4-chloro-2-nitroaniline with 2-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms 4-chloro-2-(2-chlorobenzoyl)aniline.
Reduction of the Nitro Group: The nitro group in the intermediate is then reduced to an amine using a reducing agent like iron powder in acidic conditions or catalytic hydrogenation.
Sulfonylation: The final step involves the sulfonylation of the amine with methanesulfonyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Solvent recycling and purification steps are also integrated to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methanesulfonylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene rings can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the functional groups present. For instance, the methanesulfonyl group can be oxidized to a sulfone.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce carboxylic acids and amines.
科学的研究の応用
Chemistry
In chemistry, N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methanesulfonylbenzamide is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies often focus on its interactions with biological targets and its efficacy in preclinical models.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other high-performance materials.
作用機序
The mechanism by which N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methanesulfonylbenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, influencing pathways involved in disease processes.
類似化合物との比較
Similar Compounds
- N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
- N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide
- N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methylsulfonylbenzamide
Uniqueness
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methanesulfonylbenzamide is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties such as increased polarity and potential for specific interactions with biological targets. This differentiates it from similar compounds that may lack this functional group, leading to differences in reactivity and application potential.
特性
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2NO4S/c1-29(27,28)15-6-4-5-13(11-15)21(26)24-19-10-9-14(22)12-17(19)20(25)16-7-2-3-8-18(16)23/h2-12H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBGCKVLXCAPPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[3-(4-methylbenzenesulfonyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6481289.png)
![3-(4-fluorobenzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B6481301.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide](/img/structure/B6481317.png)



![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide](/img/structure/B6481357.png)
![N-[(2E)-4-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide](/img/structure/B6481362.png)

![4-methanesulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6481374.png)

![N-[(2Z)-3-(2-ethoxyethyl)-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide](/img/structure/B6481393.png)
